molecular formula C27H31N3O4 B3296730 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)-2-oxoacetamide CAS No. 894002-21-2

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)-2-oxoacetamide

Cat. No.: B3296730
CAS No.: 894002-21-2
M. Wt: 461.6 g/mol
InChI Key: YNAYQKPGKXMBIT-UHFFFAOYSA-N
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Description

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)-2-oxoacetamide is a synthetically derived complex organic compound with the CAS Number 894002-21-2 and a molecular formula of C27H31N3O4 . It belongs to the class of indole-3-glyoxylamide derivatives, a group of compounds known for their significant interest in medicinal chemistry research due to a range of potential biological activities, including anti-tumor properties . The molecular structure of this compound features a 1H-indole core that is functionalized at the nitrogen with a 2-(azepan-1-yl)-2-oxoethyl group, introducing a seven-membered azepane ring. At the 3-position of the indole ring, a 2-oxoacetamide moiety is linked to a 2-methoxyphenethyl group . This specific structural architecture makes it a valuable chemical entity for high-throughput screening and hit-to-lead optimization campaigns in drug discovery, particularly in the development of novel oncological therapeutics . This product is listed as available for non-human research use only from specialized chemical suppliers . It is not intended for diagnostic or therapeutic applications. Researchers can procure this compound with a stated purity of 90% or higher from suppliers such as Life Chemicals .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4/c1-34-24-13-7-4-10-20(24)14-15-28-27(33)26(32)22-18-30(23-12-6-5-11-21(22)23)19-25(31)29-16-8-2-3-9-17-29/h4-7,10-13,18H,2-3,8-9,14-17,19H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAYQKPGKXMBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)-2-oxoacetamide is a synthetic organic molecule that combines an indole structure with azepane and methoxyphenethyl moieties. This unique combination suggests potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O4C_{24}H_{30}N_{4}O_{4}, with a molecular weight of approximately 430.53 g/mol. The compound features several functional groups that may influence its biological activity:

PropertyValue
Molecular FormulaC24H30N4O4
Molecular Weight430.53 g/mol
LogP3.7403
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area42.894 Ų

The exact mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The indole moiety may play a crucial role in binding to these targets, while the azepane ring could enhance selectivity and potency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, derivatives of indole and azepane have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

In vitro assays have demonstrated that compounds with similar structures can exhibit IC50 values ranging from 1.29 μM to over 5 μM against these cell lines, indicating strong antiproliferative effects. The compound 2c , a derivative related to the one , exhibited an IC50 of 1.29 μM against MCF-7 cells, suggesting that structural modifications can lead to enhanced activity .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been explored. Compounds with similar indole and azepane structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, stabilization of red blood cell membranes in hypotonic solutions has been linked to anti-inflammatory properties, which could be a relevant mechanism for the compound .

Case Studies

Several studies have investigated compounds structurally related to This compound :

  • Study on Indole Derivatives : Research demonstrated that indole-based compounds can induce apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest .
  • VEGFR2 Inhibition : A study showed that certain indole derivatives inhibited the VEGFR2 kinase with IC50 values lower than standard drugs such as sorafenib, indicating their potential as anticancer agents .
  • Inflammation Models : Compounds exhibiting azepane structures were tested in animal models for their ability to reduce inflammation markers, showing promising results comparable to established anti-inflammatory drugs .

Comparison with Similar Compounds

Structural and Functional Analogues

Adamantane-Substituted Indol-3-yl-oxoacetamides
  • Example : N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r ) .
  • Key Findings :
    • Potent cytotoxicity : IC50 = 10.56 ± 1.14 µM against HepG2 liver cancer cells, superior to HeLa and MCF7 cells .
    • Mechanism : Caspase-8-dependent apoptosis via PARP cleavage and caspase-3/8 activation .
  • Comparison :
    • The adamantane group confers enhanced lipophilicity and binding affinity compared to the azepan-1-yl group in the target compound.
    • The 2-methoxyphenethyl side chain in the target compound may improve selectivity for specific receptors (e.g., G-protein-coupled receptors) over adamantane derivatives .
Azepan-1-yl Derivatives
  • Example : 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide .
  • Key Findings: Limited biological data available, but sulfanyl/sulfonyl modifications alter electronic properties and metabolic stability.
Methoxy-Substituted Phenethyl Derivatives
  • Example : 2-(1-ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide .
  • Key Findings :
    • Methoxy groups improve solubility and modulate cytochrome P450 interactions.
  • Comparison :
    • The 2-methoxyphenethyl group in the target compound may enhance blood-brain barrier penetration compared to simpler methoxyphenyl analogs .
Table 1: Cytotoxicity of Selected Analogs
Compound Substituents IC50 (HepG2) Key Targets
5r (Adamantane derivative) Adamantan-1-yl, o-toluidine 10.56 µM Caspase-8, PARP
2e (MDM2 inhibitor) 4-Chlorophenyl, propyl N/A MDM2-p53 complex
Target Compound Azepan-1-yl, 2-methoxyphenethyl Not reported Hypothetical: PBR or MDM2
  • Mechanistic Insights: Adamantane derivatives induce apoptosis via extrinsic pathways (caspase-8), while azepan-1-yl compounds may target alternative pathways (e.g., intrinsic apoptosis or receptor binding) . The 2-methoxyphenethyl group could mimic endogenous ligands for peripheral benzodiazepine receptors (PBR), a target in cancer therapy .

Q & A

Q. What are the key steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step processes:

  • Indole Core Formation : Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions .
  • Functionalization : Introduction of the azepane moiety via alkylation or amidation, followed by sulfonylation using sulfonyl chlorides in the presence of a base (e.g., pyridine) .
  • Coupling Reactions : The methoxyphenethyl group is attached via amide bond formation, often employing coupling agents like HATU or DCC in polar aprotic solvents (e.g., DMF) . Critical Parameters : Temperature (0–100°C), solvent choice (DMF for solubility), and purification via column chromatography or recrystallization .

Q. Which spectroscopic methods are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify indole protons (δ 7.0–8.0 ppm), azepane methylene groups (δ 2.5–3.5 ppm), and acetamide carbonyl signals (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 481.61 g/mol for C26_{26}H31_{31}N3_3O4_4S) .
  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (~1700 cm1^{-1}) and sulfonyl groups (~1350 cm1^{-1}) .

Q. How is preliminary biological activity assessed for this compound?

  • In Vitro Assays :
  • Anticancer : MTT assay against cancer cell lines (e.g., IC50_{50} values) .
  • Antimicrobial : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains .
    • Target Identification : Computational docking studies to predict interactions with enzymes (e.g., kinases) or receptors .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses of indole-acetamide derivatives?

  • Solvent Optimization : Use DMF or dichloromethane for improved solubility of intermediates .
  • Catalyst Screening : Test palladium catalysts for coupling steps or Lewis acids for cyclization .
  • Purification Strategies : Employ gradient elution in column chromatography or recrystallization from methanol/ethyl acetate .
  • Yield Monitoring : Track intermediates via TLC (Rf_f values) and quantify using HPLC .

Q. How should researchers address contradictions in biological activity data across similar compounds?

  • Comparative SAR Analysis : Systematically modify functional groups (e.g., methoxy vs. methyl substituents) and correlate with activity trends .
  • Assay Standardization : Validate protocols (e.g., cell line viability, incubation time) to minimize variability .
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting results .

Q. What strategies are effective for elucidating structure-activity relationships (SAR)?

  • Functional Group Modifications :
  • Replace the azepane ring with piperidine or morpholine to assess ring size impact .
  • Vary the methoxyphenethyl group to study electronic effects on target binding .
    • Computational Modeling : Molecular dynamics simulations to predict binding affinities for targets like GPCRs or kinases .
    • In Vivo Correlation : Compare pharmacokinetic properties (e.g., bioavailability, half-life) with in vitro efficacy .

Data Contradiction Analysis

  • Example Conflict : A study reports high anticancer activity for an analog but low activity for the target compound.
    Resolution :
    • Verify compound purity and stereochemistry (e.g., chiral centers in azepane) .
    • Test both compounds under identical assay conditions (e.g., cell line, dose range) .
    • Perform molecular docking to identify structural differences affecting target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)-2-oxoacetamide

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